An In-depth Technical Guide to (6-Methoxy-3-methylpyridin-2-yl)methanol: A Key Heterocyclic Building Block in Pharmaceutical Synthesis
An In-depth Technical Guide to (6-Methoxy-3-methylpyridin-2-yl)methanol: A Key Heterocyclic Building Block in Pharmaceutical Synthesis
Executive Summary: This guide provides a comprehensive technical overview of (6-Methoxy-3-methylpyridin-2-yl)methanol, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical properties, plausible synthetic routes, characteristic reactivity, and its role as a valuable intermediate in the synthesis of complex pharmaceutical agents. This document is structured to deliver not just procedural steps but also the underlying scientific rationale, offering field-proven insights for its practical application.
A Note on Chemical Identification: It is critical to clarify a potential point of confusion regarding the Chemical Abstracts Service (CAS) number. The topic name, (6-Methoxy-3-methylpyridin-2-yl)methanol, is a distinct chemical entity. The CAS number provided in the query, 58584-63-7, officially corresponds to its structural isomer, (6-Methoxypyridin-3-yl)methanol [1][2][3]. This guide will focus on the compound specified by name: (6-Methoxy-3-methylpyridin-2-yl)methanol .
Introduction and Compound Identification
Substituted pyridines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous approved drugs. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its binding interactions with biological targets.[4] The methoxy group, in particular, is a prevalent substituent in drug molecules, where it can act as a hydrogen bond acceptor, influence conformation, and block metabolic oxidation of an adjacent aromatic ring.[4][5]
(6-Methoxy-3-methylpyridin-2-yl)methanol belongs to this important class of compounds. Its specific arrangement of a methoxy group, a methyl group, and a reactive hydroxymethyl "handle" makes it a highly versatile building block for constructing more complex molecular architectures.[6]
Protocol: Synthesis via Reduction of a Carboxylic Acid Ester Derivative
This protocol describes a common and reliable method for producing pyridinyl methanols: the reduction of the corresponding ester. This approach is advantageous due to the high yields and relatively clean conversions.
Step 1: Synthesis of Methyl 6-methoxy-3-methylnicotinate (Intermediate)
-
Starting Material: 6-chloro-3-methylnicotinic acid.
-
Esterification: React the starting material with methanol in the presence of a catalytic amount of sulfuric acid under reflux to produce methyl 6-chloro-3-methylnicotinate.
-
Methoxylation: Treat the resulting chloro-ester with sodium methoxide in methanol at elevated temperatures. The methoxide acts as a nucleophile, displacing the chloride at the 6-position to yield the desired intermediate, methyl 6-methoxy-3-methylnicotinate. The reaction is driven by the formation of stable sodium chloride.
-
Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate. Purify the crude product using silica gel column chromatography.
Step 2: Reduction to (6-Methoxy-3-methylpyridin-2-yl)methanol
-
Reaction Setup: Dissolve the purified methyl 6-methoxy-3-methylnicotinate in an anhydrous solvent such as tetrahydrofuran (THF) or tert-butyl methyl ether (MTBE) in a flask under an inert nitrogen atmosphere. [2]2. Cooling: Cool the solution in an ice bath to 0-5 °C. This is crucial to control the exothermic nature of the reduction reaction.
-
Reducing Agent Addition: Slowly add a solution of a powerful reducing agent, such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) or lithium aluminum hydride (LiAlH₄). [2]These reagents are preferred over milder ones like NaBH₄ for the efficient reduction of esters to alcohols.
-
Reaction Monitoring: Allow the reaction to stir at a low temperature for a specified period, monitoring its completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). [7]5. Quenching: Carefully quench the reaction by the slow, sequential addition of water and then an aqueous sodium hydroxide solution while maintaining a low temperature. This safely decomposes any excess hydride reagent.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with additional solvent to maximize product recovery. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. [2]7. Purification: Purify the resulting oil or solid by column chromatography or distillation to obtain pure (6-Methoxy-3-methylpyridin-2-yl)methanol.
Chemical Reactivity and Applications in Drug Development
The utility of (6-Methoxy-3-methylpyridin-2-yl)methanol as a pharmaceutical intermediate stems from the distinct reactivity of its functional groups.
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol is the principal site of reactivity. It can be easily oxidized to an aldehyde or a carboxylic acid. More importantly in drug synthesis, it can be converted into a good leaving group (e.g., a tosylate, mesylate, or halide) by reacting it with the corresponding sulfonyl chloride or halogenating agent. [8]This "activated" intermediate can then undergo nucleophilic substitution with various nucleophiles (e.g., thiols, amines) to build the final drug scaffold. This is a common strategy in the synthesis of proton pump inhibitors (PPIs) like omeprazole and rabeprazole. [8][9]* Methoxy Group (-OCH₃): The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃). It serves to modulate the electronic properties of the pyridine ring, making it more electron-rich and influencing its basicity. [5]* Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in various coupling reactions, although its electron-deficient nature can make electrophilic aromatic substitution challenging.
This compound and its isomers are key intermediates in the synthesis of a variety of therapeutic agents, including:
-
Proton Pump Inhibitors (PPIs): For treating acid-reflux disorders. [8][9]* COX-2 Inhibitors: A class of anti-inflammatory drugs. [10]* TRPV3 Antagonists: Investigated for the treatment of pain and inflammation. [11][12]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for (6-Methoxy-3-methylpyridin-2-yl)methanol is not readily available, data from structurally similar methoxypyridine alcohols can be used to establish prudent safety protocols. [1][13] GHS Hazard Classification (Anticipated):
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or dust. [15][16]* Eye Protection: Wear chemical safety goggles with side-shields that conform to EN166 or NIOSH standards. [15]* Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). [17]* Skin and Body Protection: Wear a lab coat and, if handling large quantities, additional protective clothing. [16]* Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [16]
Storage Guidelines
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [15][18]* Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and moisture absorption. [1]* Incompatibilities: Keep away from strong oxidizing agents and strong acids. [18]
Conclusion
(6-Methoxy-3-methylpyridin-2-yl)methanol stands out as a strategically designed heterocyclic intermediate. Its value in drug discovery and development is derived from its unique combination of a reactive hydroxymethyl group, which serves as a versatile synthetic handle, and the modulating effects of its methoxy and methyl substituents. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this potent building block in the creation of novel and effective pharmaceutical agents.
References
- ChemicalBook. (n.d.). 3-methoxy-6-methyl-2-Pyridinemethanol synthesis. Retrieved from https://www.chemicalbook.com/synthesis/848696-30-0.html
- Sigma-Aldrich. (n.d.). (6-Methoxypyridin-3-yl)methanol | 58584-63-7. Retrieved from https://www.sigmaaldrich.com/US/en/product/bld/bd217313
- Sigma-Aldrich. (n.d.). (6-Methoxypyridin-2-yl)methanol | 63071-12-5. Retrieved from https://www.sigmaaldrich.com/US/en/product/aif/xpih9bd0efab
- ChemicalBook. (n.d.). (6-methoxypyridin-3-yl)methanol | 58584-63-7. Retrieved from https://www.chemicalbook.com/ProductChemicalPropertiesCB41554157.htm
- Methanol Institute. (2015, July 10). Global Product Strategy (GPS) Safety Summary Methanol. Retrieved from https://www.methanol.org/wp-content/uploads/2016/06/Methanol-GPS-Safety-Summary.pdf
- ChemScene. (2025, December 8). Safety Data Sheet - (2,4,6-Trimethoxyphenyl)methanol. Retrieved from https://www.chemscene.com/Upload/MSDS/CS-0132385-MSDS.pdf
- PubChemLite. (n.d.). (6-methoxy-3-methylpyridin-2-yl)methanol. Retrieved from https://pubchemlite.com/compound/CID-89385899
- Green Chemistry (RSC Publishing). (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc02096a
- Google Patents. (n.d.). US3873557A - Process for hydroxy-methylation of a substituted 3-hydroxy-pyridine. Retrieved from https://patents.google.
- Arkivoc. (n.d.). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Retrieved from https://www.
- Sigma-Aldrich. (n.d.). 2-Hydroxy-6-methylpyridine 97 3279-76-3. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/128740
- Shimadzu. (2014, September 24). Methanol - Safety Data Sheet. Retrieved from https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/msds/1/Methanol_US_EN.pdf
- Santa Cruz Biotechnology. (n.d.). (6-Methoxy-pyridin-2-yl)-methanol | CAS 63071-12-5. Retrieved from https://www.scbt.com/p/6-methoxy-pyridin-2-yl-methanol-63071-12-5
- CymitQuimica. (2024, December 19). Safety Data Sheet - (3-AMINO-6-METHYLPYRIDIN-2-YL)METHANOL. Retrieved from https://www.cymitquimica.com/pdf/F502871_msds_en.pdf
- BLDpharm. (n.d.). 136133-18-1|(6-(Methoxymethyl)pyridin-2-yl)methanol. Retrieved from https://www.bldpharm.com/products/136133-18-1.html
- BLDpharm. (n.d.). 58584-63-7|(6-Methoxypyridin-3-yl)methanol. Retrieved from https://www.bldpharm.com/products/58584-63-7.html
- PubChemLite. (n.d.). (6-methoxy-2-methylpyridin-3-yl)methanol. Retrieved from https://pubchemlite.com/compound/CID-58849689
- PubChem. (n.d.). (4-Methoxy-6-methylpyridin-3-yl)methanol | C8H11NO2 | CID 58810472. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/58810472
- PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from https://pubmed.ncbi.nlm.nih.gov/27135310/
- BenchChem. (n.d.). Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Retrieved from https://www.benchchem.
- Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved from https://www.quickcompany.in/patents/a-process-for-the-preparation-of-2-hydroxymethyl-4-3-methoxypropoxy-3-methylpyridine-hydrochloride
- Jubilant Ingrevia. (n.d.). (Hydroxymethyl) pyridine Safety Data Sheet. Retrieved from https://www.ingrevia.com/files/sds_files/2-(Hydroxymethyl)%20pyridine_SDS-IB_JUBL_03_20.pdf
- GFS Chemicals. (n.d.). Methanol - SAFETY DATA SHEET. Retrieved from https://gfschemicals.com/media/msds/8/1/1.1240.pdf
- Univar Solutions. (2011, April 1). SAFETY DATA SHEET METHANOL. Retrieved from https://www.univarsolutions.com/documents/search-results-documents/2020/09/23/15/23/methanol-en-gb
- Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from https://www.carlroth.com/medias/SDB-4627-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNzE2NjF8YXBwbGljYXRpb24vcGRmfGg1Ni9oMGYvODk4NTg3NTA5MTAzOC5wZGZ8NzU1YjE4YjM3YjQ2Y2JjY2YyY2M1YjM4OTc1ZTY1YjA0MjY4YjQ5ZmM2YjY3ZWIyM2FjZTAwY2Y0M2YwZjM2MQ
- ChemScene. (n.d.). 1806421-58-8 | (6-Fluoro-2-methoxypyridin-3-yl)methanol. Retrieved from https://www.chemscene.com/products/CS-0089856.html
- MilliporeSigma. (n.d.). 2-Methyl-3-hydroxymethyl pyridine 97 56826-61-0. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/535109
- PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from https://pubmed.ncbi.nlm.nih.gov/38781921/
- BenchChem. (n.d.). Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery. Retrieved from https://www.benchchem.com/product/b1928/technical-overview
- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Retrieved from https://patents.google.
- Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from https://www.sumitomo-chem.co.jp/english/rd/report/theses/docs/20050200_3_e.pdf
- PMC. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3246513/
- ChemRxiv. (n.d.). Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts. Retrieved from https://chemrxiv.org/engage/chemrxiv/article-details/60c74a5925c481fe686d1234
- ResearchGate. (n.d.). 2‐Methoxy Pyridine. Retrieved from https://www.researchgate.
- Zhao Group @ UIUC - Illinois. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Retrieved from https://zhaogroup.org/publications/170_BioorgMedChem_2017_25_4894.pdf
- Google Patents. (n.d.). WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. Retrieved from https://patents.google.
- ResearchGate. (2016, April). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Retrieved from https://www.researchgate.net/publication/301886071_Synthesis_and_Pharmacology_of_Pyridin-2-ylmethanol_Derivatives_as_Novel_and_Selective_Transient_Receptor_Potential_Vanilloid_3_TRPV3_Antagonists
- Sigma-Aldrich. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol. Retrieved from https://www.sigmaaldrich.com/US/en/product/bide/bdph9bccb42d
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. (6-methoxypyridin-3-yl)methanol | 58584-63-7 [chemicalbook.com]
- 3. 58584-63-7|(6-Methoxypyridin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - (6-methoxy-3-methylpyridin-2-yl)methanol (C8H11NO2) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
- 10. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 11. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (4-Methoxy-3-methylpyridin-2-yl)methanol | 86604-77-5 [sigmaaldrich.com]
- 14. (4-Methoxy-6-methylpyridin-3-yl)methanol | C8H11NO2 | CID 58810472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemscene.com [chemscene.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. lyondellbasell.com [lyondellbasell.com]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
